molecular formula C17H18O2 B11952477 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- CAS No. 75102-19-1

1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy-

Cat. No.: B11952477
CAS No.: 75102-19-1
M. Wt: 254.32 g/mol
InChI Key: LQSJDNGURRYRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- is an organic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.3236 g/mol This compound is a derivative of anthracene, characterized by the presence of methano bridges and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the methanoanthracene core. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- is unique due to its specific methano bridges and methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .

Biological Activity

1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- (CAS Number: 5821-57-8) is a polycyclic aromatic hydrocarbon with potential biological activities. This compound has garnered interest due to its structural characteristics and the presence of methoxy groups, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula: C15H12O2
  • Molecular Weight: 224.2546 g/mol
  • IUPAC Name: 1,4-Methanoanthracene-1,2,3,4-tetrahydro-9,10-dimethoxy-
  • InChIKey: IVURNAYIUXKZSY-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds related to tetrahydroanthraquinones exhibit significant anticancer properties. A study highlighted the anticancer effects of various tetrahydroanthraquinones extracted from natural sources. These compounds demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of Tetrahydroanthraquinones

CompoundSourceActivityReference
Prisconnatanone IPrismatomeris connataAntitumorWang C. et al., 2015
1,2,4,5-Tetrahydroxy-7-methoxy-2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dioneAlternaria sp.Phunlap et al., 2013

Antimicrobial Activity

Tetrahydroanthraquinones have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure of tetrahydroanthraquinones significantly influences their biological activity. The presence of hydroxyl and methoxy groups has been associated with enhanced pharmacological effects. For instance, the position and number of substituents on the anthraquinone nucleus can alter the compound's ability to interact with biological targets .

Case Studies

  • Anticancer Study : In a controlled study investigating the effects of methanoanthracenes on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that specific derivatives exhibited dose-dependent cytotoxicity. The study concluded that these compounds could serve as lead candidates for further drug development .
  • Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized the potential use of these compounds in developing new antimicrobial agents .

Properties

CAS No.

75102-19-1

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3,10-dimethoxytetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C17H18O2/c1-18-16-12-5-3-4-6-13(12)17(19-2)15-11-8-7-10(9-11)14(15)16/h3-6,10-11H,7-9H2,1-2H3

InChI Key

LQSJDNGURRYRCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3CCC(C3)C2=C(C4=CC=CC=C41)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.